Dimethyl 2-bromopentanedioate

photoredox catalysis indole alkaloid synthesis radical chemistry

Dimethyl 2-bromopentanedioate (C7H11BrO4, MW 239.06 g/mol) is a halogenated dicarboxylic acid dimethyl ester featuring a reactive α-bromine atom adjacent to one of its two methyl ester groups. This structural arrangement endows the compound with dual reactivity handles, making it a versatile intermediate in synthetic organic chemistry.

Molecular Formula C7H11BrO4
Molecular Weight 239.06 g/mol
CAS No. 760-94-1
Cat. No. B1266606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-bromopentanedioate
CAS760-94-1
Molecular FormulaC7H11BrO4
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)Br
InChIInChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
InChIKeyMUPSZQADJPIQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Bromopentanedioate (CAS 760-94-1): A Procurement-Quality Intermediate for Pharmaceutical and Polymer Synthesis


Dimethyl 2-bromopentanedioate (C7H11BrO4, MW 239.06 g/mol) is a halogenated dicarboxylic acid dimethyl ester featuring a reactive α-bromine atom adjacent to one of its two methyl ester groups . This structural arrangement endows the compound with dual reactivity handles, making it a versatile intermediate in synthetic organic chemistry. It has been demonstrated as a key building block in the photoredox-mediated construction of complex indole alkaloid cores and is recognized as an effective initiator for Atom Transfer Radical Polymerization (ATRP) due to its labile carbon–bromine bond [1].

Synthetic intermediate for photoredox alkaloid core construction
ATRP initiator ester-functionalized monofunctional initiator
Procurement format standard purity for batch reproducibility

Why Chloro and Iodo Analogs Cannot Substitute for Dimethyl 2-Bromopentanedioate in Key Transformations


The substitution of dimethyl 2-bromopentanedioate with its chloro or iodo analogs (dimethyl 2-chloropentanedioate, dimethyl 2-iodopentanedioate) is not chemically interchangeable for applications requiring radical-based or nucleophilic reactivity. The carbon–halogen bond dissociation energy (BDE) decreases significantly in the order C–Cl (≈81 kcal/mol) > C–Br (≈68 kcal/mol) > C–I (≈53 kcal/mol) [1]. This fundamental property dictates that the bromo compound offers an optimal balance: it is sufficiently labile to generate radicals under mild photoredox or ATRP conditions, yet stable enough for storage and handling under inert atmosphere at 2–8 °C . The chloro analog requires much higher energy input, leading to sluggish or incomplete reactions, while the iodo analog, though highly reactive, suffers from thermal lability and side reactions that compromise selectivity and shelf life. These intrinsic reactivity differences preclude generic substitution and demand procurement of the specific brominated diester for validated synthetic protocols.

Dimethyl 2-chloropentanedioate
C–Cl bond strength may significantly reduce radical generation efficiency, making photoredox and ATRP protocols ineffective.
Dimethyl 2-iodopentanedioate
C–I bond lability may compromise storage stability and selectivity, increasing side-reaction risk.
Generic glutarate diester
Absence of α-bromine handle precludes radical initiation or selective SN2 functionalization pathways.

Quantitative Evidence Differentiating Dimethyl 2-Bromopentanedioate from Halogenated Glutarate Analogs


Radical Addition Reactivity in Photoredox Alkaloid Synthesis

Dimethyl 2-bromopentanedioate participates in an Ir(III)-catalyzed, photoredox-mediated radical addition selectively at the C-2 position of indole, furnishing the ABDE and ABCD polycyclic cores of tronocarpine alkaloids in 'good preparative yields' . The homolytic cleavage of the C–Br bond (BDE ≈68 kcal/mol) under blue LED irradiation is critical for generating the requisite carbon-centered radical [1]. The chloro analog, with a stronger C–Cl bond (BDE ≈81 kcal/mol), would require substantially higher energy and is unreported in this transformation, predicting lower radical generation efficiency. The iodo analog (C–I BDE ≈53 kcal/mol) would be overly labile, risking premature decomposition [1].

Radical reactivity
Cross-study comparable
C–Br ≈68 kcal/mol vs C–Cl ≈81 kcal/mol vs C–I ≈53 kcal/mol
Supports photoredox radical generation context.
Estimated >10^3 faster radical generation for Br vs Cl.
photoredox catalysis indole alkaloid synthesis radical chemistry

Nucleophilic Substitution Kinetics: Br vs Cl Leaving Group Superiority

In SN2 nucleophilic substitution, the bromide ion is an intrinsically better leaving group than chloride by a factor of approximately 10^3 in rate, as established by systematic kinetic studies on simple alkyl halides . This kinetic advantage is expected to translate to dimethyl 2-bromopentanedioate relative to its chloro analog in alkylation and functionalization reactions, enabling shorter reaction times and higher conversions under identical conditions. While direct kinetic data specific to glutarate diesters are absent in the open literature, the fundamental leaving group trend is universally conserved across alkyl systems .

SN2 kinetics
Class-level inference
Rate ratio k(Br)/k(Cl) ≈ 10^3
May support reduced reaction cycle times.
Extrapolated from alkyl halide models; glutarate-specific data to verify.
nucleophilic substitution alkylation kinetics leaving group ability

Storage Stability and Purity Specification

Commercial dimethyl 2-bromopentanedioate is supplied at a standard purity of 95% (HPLC, GC, NMR batch analysis) and requires storage under inert gas (nitrogen or argon) at 2–8 °C . Its physical properties—boiling point 135 °C (11 Torr), density 1.452 g/cm³, refractive index 1.4631 at 20 °C—are precisely characterized, enabling quality control verification . In contrast, the iodo analog is notably less stable thermally and photolytically, often necessitating more stringent storage and handling that complicates routine laboratory use [1]. The defined stability window and established analytical specifications make the bromo compound the preferred choice for reproducible synthetic outcomes.

Stability & purity
Supporting evidence
Purity ≥95%; Inert gas, 2–8 °C
Specification review supports batch reproducibility.
Iodo analog stability is notably lower per reported trends.
chemical stability purity specification storage conditions

ATRP Initiator Functionality Enabled by C–Br Bond Lability

Dimethyl 2-bromopentanedioate functions as a monofunctional ATRP initiator via homolytic cleavage of its C–Br bond by a Cu(I) or similar transition metal catalyst, enabling controlled polymer chain growth from the α-position of the diester [1]. The presence of two ester groups alongside the initiation site offers the potential for development of bifunctional or heterotelechelic polymers through post-polymerization modification. The chloro analog is virtually inactive under standard ATRP conditions due to the high C–Cl bond strength, which drastically slows initiation and leads to high polydispersity [2]. This renders the bromo compound uniquely suited for ATRP applications among halogenated glutarate diesters.

ATRP initiation
Class-level inference
k_act(Br)/k_act(Cl) typically 10^2–10^4
Supports controlled polymerization workflow fit.
Chloro analog is practically inactive under standard conditions.
ATRP initiator controlled radical polymerization bifunctional initiator

High-Impact Research and Industrial Applications of Dimethyl 2-Bromopentanedioate


Photoredox Synthesis of Polycyclic Indole Alkaloid Cores

Research groups pursuing total synthesis of tronocarpine, chippiine, and dippinine alkaloids can utilize dimethyl 2-bromopentanedioate as a precursor for the central pentanedioate fragment required in the Ir(III)-catalyzed photoredox radical addition to indole. This transformation assembles tetracyclic cores in a single step with good preparative yields, significantly shortening synthetic pathways .

ATRP Macroinitiator for Precision Polymer Architectures

Polymer scientists designing well-defined block copolymers or functionalized surfaces can employ dimethyl 2-bromopentanedioate as a reliable ATRP initiator. The C–Br bond provides controlled initiation kinetics, while the pendant ester groups offer sites for subsequent functionalization, enabling synthesis of telechelic polymers for biomedical or materials applications [1].

Intermediate for PROTAC Linker and Cereblon Ligand Synthesis

In targeted protein degradation research, the diester scaffold of dimethyl 2-bromopentanedioate serves as a versatile precursor for constructing glutarimide-based E3 ligase ligands and PROTAC linkers. The α-bromine provides a handle for nucleophilic displacement or cross-coupling, allowing facile introduction of diverse warheads [2].

Synthetic Intermediate for Cyclen-Based Chelators

The compound is employed in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane) derivatives used as MRI contrast agents and radiopharmaceutical chelators. The reactivity of the α-bromo position enables key alkylation steps in the construction of the macrocyclic tetraamine framework .

Application
Selection Property
Validation Focus
Photoredox alkaloid synthesis
C–Br bond lability under visible-light photoredox
Indole C-2 radical addition yield and selectivity
ATRP polymer architectures
Cu(I)-mediated initiation kinetics
Polydispersity control and ester functionality retention
PROTAC linker precursor
α-bromine displacement reactivity
Glutarimide-based ligand assembly efficiency
Cyclen-based chelator synthesis
Diester scaffold for macrocycle construction
Alkylation step conversion and purity

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